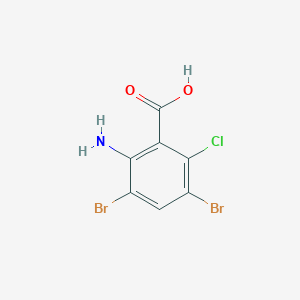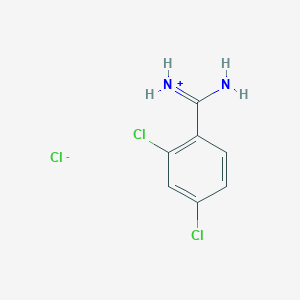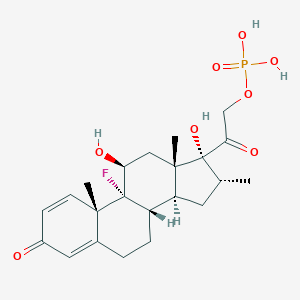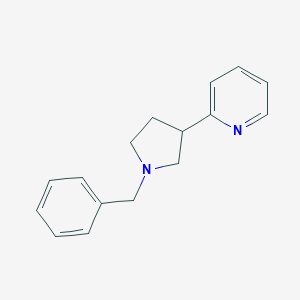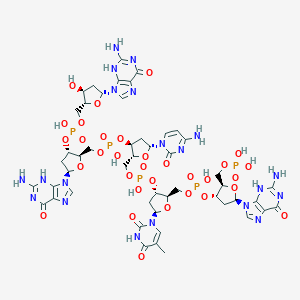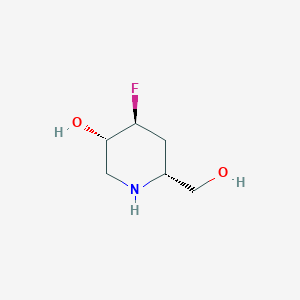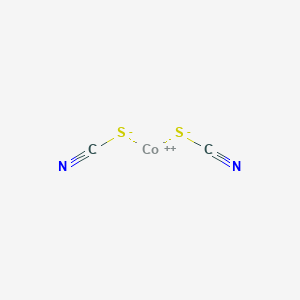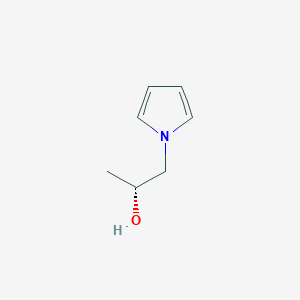
(R)-1-(1H-Pyrrol-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-1-(1H-Pyrrol-1-yl)propan-2-ol, also known as R-PP, is a chiral compound that has gained significant attention in recent years due to its potential applications in various fields of research. The compound is a secondary alcohol that contains a pyrrole ring, which is a five-membered heterocyclic ring containing one nitrogen atom. The chiral center of R-PP is located at the carbon atom adjacent to the pyrrole ring, making it a valuable tool for asymmetric synthesis.
Wissenschaftliche Forschungsanwendungen
(R)-1-(1H-Pyrrol-1-yl)propan-2-ol has been widely used in various fields of research, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, (R)-1-(1H-Pyrrol-1-yl)propan-2-ol is a valuable chiral building block that can be used to synthesize a wide range of chiral compounds. In medicinal chemistry, (R)-1-(1H-Pyrrol-1-yl)propan-2-ol has been found to have potential applications as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, (R)-1-(1H-Pyrrol-1-yl)propan-2-ol has been used as a chiral dopant in liquid crystal displays to improve their optical properties.
Wirkmechanismus
The mechanism of action of (R)-1-(1H-Pyrrol-1-yl)propan-2-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. (R)-1-(1H-Pyrrol-1-yl)propan-2-ol has been found to activate the Wnt/β-catenin signaling pathway, which plays a crucial role in the regulation of cell proliferation, differentiation, and apoptosis. (R)-1-(1H-Pyrrol-1-yl)propan-2-ol has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By modulating these signaling pathways, (R)-1-(1H-Pyrrol-1-yl)propan-2-ol has the potential to affect various cellular processes and contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
(R)-1-(1H-Pyrrol-1-yl)propan-2-ol has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. In vitro and in vivo studies have shown that (R)-1-(1H-Pyrrol-1-yl)propan-2-ol can inhibit the proliferation and invasion of cancer cells by inducing cell cycle arrest and apoptosis. (R)-1-(1H-Pyrrol-1-yl)propan-2-ol has also been found to reduce the production of inflammatory cytokines and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (R)-1-(1H-Pyrrol-1-yl)propan-2-ol is its high enantiomeric purity, which makes it a valuable tool for asymmetric synthesis. (R)-1-(1H-Pyrrol-1-yl)propan-2-ol is also relatively stable and can be easily handled and stored. However, one of the limitations of (R)-1-(1H-Pyrrol-1-yl)propan-2-ol is its high cost, which may limit its use in large-scale experiments. Additionally, the mechanism of action of (R)-1-(1H-Pyrrol-1-yl)propan-2-ol is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on (R)-1-(1H-Pyrrol-1-yl)propan-2-ol, including the development of more efficient and cost-effective synthesis methods, the elucidation of its mechanism of action, and the exploration of its potential applications in various fields of research. In medicinal chemistry, the development of (R)-1-(1H-Pyrrol-1-yl)propan-2-ol derivatives with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of novel therapeutic agents for the treatment of various diseases. In material science, the use of (R)-1-(1H-Pyrrol-1-yl)propan-2-ol as a chiral dopant in new types of liquid crystal displays may lead to the development of more advanced display technologies.
Synthesemethoden
The synthesis of (R)-1-(1H-Pyrrol-1-yl)propan-2-ol can be achieved through several methods, including asymmetric reduction of pyrrole-2-carbaldehyde, asymmetric hydrogenation of pyrrole-2-carboxylic acid, or asymmetric transfer hydrogenation of pyrrole-2-carboxylic acid. Among these methods, the asymmetric transfer hydrogenation of pyrrole-2-carboxylic acid using a chiral iridium catalyst has been found to be the most efficient and practical approach for the preparation of (R)-1-(1H-Pyrrol-1-yl)propan-2-ol. This method provides (R)-1-(1H-Pyrrol-1-yl)propan-2-ol with high enantiomeric purity and can be easily scaled up for industrial production.
Eigenschaften
CAS-Nummer |
158151-20-3 |
|---|---|
Produktname |
(R)-1-(1H-Pyrrol-1-yl)propan-2-ol |
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
(2R)-1-pyrrol-1-ylpropan-2-ol |
InChI |
InChI=1S/C7H11NO/c1-7(9)6-8-4-2-3-5-8/h2-5,7,9H,6H2,1H3/t7-/m1/s1 |
InChI-Schlüssel |
UJMFUOHZAQFYCK-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](CN1C=CC=C1)O |
SMILES |
CC(CN1C=CC=C1)O |
Kanonische SMILES |
CC(CN1C=CC=C1)O |
Synonyme |
1H-Pyrrole-1-ethanol,alpha-methyl-,(R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



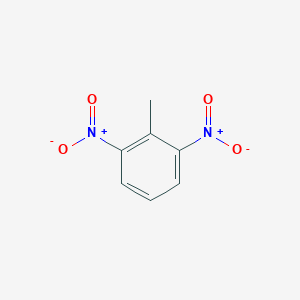
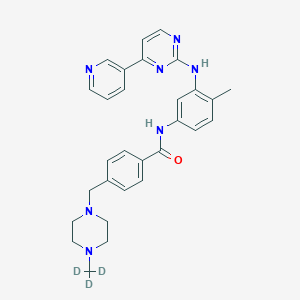
![5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol](/img/structure/B127288.png)
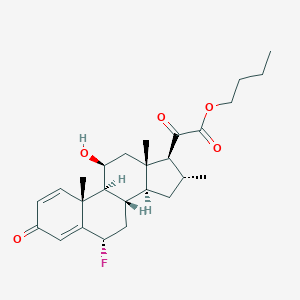
![5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol](/img/structure/B127294.png)
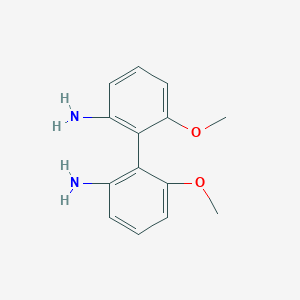
![Tert-butyl N-[(Z,2S)-pent-3-en-2-yl]carbamate](/img/structure/B127297.png)
